4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid
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Overview
Description
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is an organic compound that features a piperidine ring substituted with a methyl group and a nitrobenzoic acid moiety
Mechanism of Action
- Because CYP53A15 is unique to fungi, it serves as a promising drug target for fungal pathogens affecting other eukaryotes .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 4-chlorobenzoic acid to form 4-chloro-3-nitrobenzoic acid, which is then subjected to nucleophilic substitution with 4-methylpiperidine under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Oxidation: The methyl group on the piperidine ring can be oxidized to form a carboxylic acid or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Reduction: 4-(4-Methylpiperidin-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-(4-Carboxypiperidin-1-yl)-3-nitrobenzoic acid.
Scientific Research Applications
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperidin-1-yl)aniline: Similar structure but with an aniline group instead of a nitrobenzoic acid moiety.
4-(4-Methylpiperidin-1-yl)propanoic acid: Contains a propanoic acid group instead of a benzoic acid moiety.
4-(4-Methylpiperidin-1-yl)-3-aminobenzoic acid: The reduced form of the target compound.
Uniqueness
4-(4-Methylpiperidin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-9-4-6-14(7-5-9)11-3-2-10(13(16)17)8-12(11)15(18)19/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFDTTHDTBZAGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387834 |
Source
|
Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312921-75-8 |
Source
|
Record name | 4-(4-methylpiperidin-1-yl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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